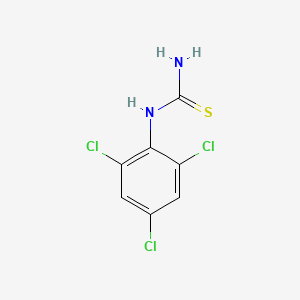

1-(2,4,6-Trichlorophenyl)-2-thiourea

Overview

Description

The compound 1-(2,4,6-Trichlorophenyl)-2-thiourea is a derivative of thiourea, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions. Thiourea derivatives are known for their diverse biological activities, including antihypertensive properties as seen in the study of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas .

Synthesis Analysis

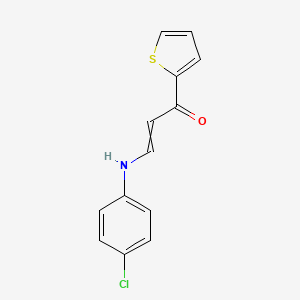

The synthesis of thiourea derivatives typically involves condensation reactions. For example, the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) was achieved through a Claisen-Schmidt condensation reaction . Similarly, other thiourea compounds have been synthesized using various reagents and conditions, followed by characterization with spectroscopic techniques .

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of thiourea derivatives. For instance, the crystal structure of 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea shows discrete molecules with typical bond lengths and angles for thiourea compounds, and the presence of intramolecular N—H⋯O hydrogen bonds stabilizing the molecular conformation . The molecular structure of N-(2,2-diphenylacetyl)-N′-(4-chlorophenyl)-thiourea is also stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring .

Chemical Reactions Analysis

Thiourea derivatives can form complexes with various metals, as seen in the synthesis of complexes with Cobalt(II), Nickel(II), and Copper(II) from 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea . These complexes often exhibit square planar geometries and are characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The compound 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea forms dimers through intermolecular N—H⋯S interactions, which can affect its physical properties such as melting point . The optical properties of TTCP were studied using UV-visible spectral studies, and its nonlinearity in the third harmonic generation was confirmed by the NLO test .

Scientific Research Applications

Synthesis and Characterization

- Thiourea derivatives have been synthesized and characterized using spectroscopic techniques, revealing their potential as enzyme inhibitors and mercury sensors. These derivatives showed significant enzyme inhibition and moderate sensitivity in fluorescence studies for mercury detection (Rahman et al., 2021).

- A study on the synthesis and spectroscopic properties of new thiourea derivatives, including their antipathogenic activity, highlighted their potential development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enzyme Inhibition and Sensing Applications

- Thiourea derivatives have demonstrated efficient enzyme inhibition activities, particularly against acetylcholinesterase and butyrylcholinesterase, showcasing their potential as enzyme inhibitors (Rahman et al., 2021).

- Research into thiourea-bridged rhenium(I) complexes explored their use as luminescent anion receptors, indicating the versatility of thiourea derivatives in sensing applications through hydrogen bonding and electrostatic interactions (Odago et al., 2011).

Antimicrobial Activities

- The antibacterial and antifungal activities of thiourea derivatives have been a focus of research, with studies indicating their significant potential as antimicrobial agents. This highlights the broad application scope of thiourea derivatives beyond their traditional uses (Khan et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds such as 6-(3,4-dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4 (5h)-one have been found to target cyclin-dependent kinase 2 .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in cell cycle regulation .

Pharmacokinetics

Related compounds such as 6-(3,4-dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4 (5h)-one have been predicted to have good intestinal absorption .

Result of Action

Related compounds have been associated with various biological effects, including potential carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,4,6-Trichlorophenyl)-2-thiourea. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

properties

IUPAC Name |

(2,4,6-trichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSZPZPGZMEXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369678 | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31118-87-3 | |

| Record name | 31118-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)